N,N-Dimethyl-p-phenylenediamine sulfate
Description
Historical Context of p-Phenylenediamine (B122844) Derivatives in Chemical Science
The story of p-phenylenediamine (PPD) and its derivatives is deeply rooted in the development of synthetic organic chemistry, particularly in the realm of dyes. In the mid-19th century, the burgeoning synthetic dye industry was taking its first steps, spurred by William Henry Perkin's accidental discovery of mauveine in 1856. wikipedia.org This discovery opened the floodgates for the creation of a vast array of synthetic colorants. The reactivity of p-phenylenediamine with air was discovered in the 1860s, which paved the way for its use in hair dyes. wikipedia.org Eugène Schueller, the founder of L'Oréal, is credited with creating the first synthetic hair dye in 1907, with PPD as a key component. wikipedia.org
Beyond their use as dye precursors, p-phenylenediamine derivatives became instrumental in the study of oxidation-reduction reactions. A pivotal moment in this area was the discovery of stable radical cations from N,N-disubstituted and N,N,N',N'-tetrasubstituted p-phenylenediamines, famously known as "Wurster's salts". wikipedia.org The one-electron oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) yields a deep blue radical cation called Wurster's blue. wikipedia.orgnih.gov Similarly, N,N-Dimethyl-p-phenylenediamine (DMPD) can be oxidized to a radical cation known as Wurster's Red. wikipedia.orgnih.gov These discoveries were among the first reports of stable organic radical cations and opened up new avenues for research into electron transfer processes and reaction mechanisms. wikipedia.orgacs.org
The difunctional nature of p-phenylenediamine, with its two amino groups, also made it a valuable monomer for the synthesis of polymers. wikipedia.org Notably, it is a key precursor to aramid plastics and fibers like Kevlar, which are renowned for their high strength and thermal stability. wikipedia.org The polymerization of p-phenylenediamine and its derivatives has been a subject of study for decades, with early research focusing on enhancing polymerization rates and yields. tandfonline.comtandfonline.com
Significance of N,N-Dimethyl-p-phenylenediamine Sulfate (B86663) in Contemporary Research
In modern scientific research, N,N-Dimethyl-p-phenylenediamine sulfate has emerged as a versatile and indispensable reagent with a wide range of applications. Its significance stems from its ability to participate in specific chemical and biochemical reactions, making it a valuable tool for analysis and investigation.
One of its most well-known applications is in microbiology as a key component of the oxidase test . discofinechem.comsigmaaldrich.com This diagnostic test is used to determine if a bacterium produces cytochrome c oxidases, an important characteristic for the identification and classification of various bacterial species. discofinechem.comsigmaaldrich.comasm.orgmicrobenotes.com The compound acts as a redox indicator, changing from colorless to a deep purple or blue color in the presence of the oxidase enzyme and oxygen. discofinechem.comsigmaaldrich.comasm.org Both N,N-dimethyl-p-phenylenediamine (DMPD) and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) are used for this purpose. discofinechem.com
In the field of analytical chemistry , this compound and its derivatives are widely employed in spectrophotometric methods for the determination of a variety of substances. srce.hrresearchgate.netwasteless.bio These methods are often based on the formation of colored products through coupling reactions. srce.hrresearchgate.net For instance, it has been used for the spectrophotometric determination of gold(III) in pharmaceutical preparations. fishersci.comsigmaaldrich.com It is also utilized in assays to evaluate the oxidative status of human plasma by measuring the formation of its stable radical cation. researchgate.netnih.gov This assay provides a simple and rapid method to assess oxidative stress, which is implicated in numerous diseases. nih.gov
Furthermore, this compound serves as a redox indicator in various chemical titrations due to its distinct color change upon oxidation. wikipedia.orgwikipedia.org Its ability to donate electrons makes it useful in the analysis of electron transport chains, where it can donate electrons to cytochrome c. wikipedia.org
Recent research has also highlighted the utility of this compound in biochemical and physiological studies. It has been used to investigate the role of hydrogen sulfide (B99878) (H₂S) in cardioprotection induced by ischemic preconditioning in rat hearts and to measure H₂S production in colonic tissue. fishersci.comsigmaaldrich.comthermofisher.com The compound's reactivity is also being explored in the context of polymer science, where derivatives of p-phenylenediamine are used in the synthesis of advanced materials with specific electronic and thermal properties. tandfonline.comtandfonline.comnih.govresearchgate.net Additionally, derivatives of N,N-Dimethyl-p-phenylenediamine have historical and ongoing importance as photographic developers. researchgate.netrasayanjournal.co.in
The broad spectrum of applications for this compound underscores its continued importance in diverse areas of scientific inquiry, from fundamental studies of reaction mechanisms to the development of practical analytical and diagnostic tools.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₂N₂·H₂SO₄ scbt.comsigmaaldrich.com |
| Molecular Weight | 234.27 g/mol scbt.comsigmaaldrich.comcymitquimica.com |
| Appearance | White to grey to brown powder or crystals cymitquimica.com |
| Melting Point | 200-205 °C (decomposes) sigmaaldrich.com |
| Solubility | Soluble in water fishersci.comsigmaaldrich.com |
| CAS Number | 536-47-0 scbt.comsigmaaldrich.comthermofisher.com |
| EC Number | 208-636-2 sigmaaldrich.com |
Table 2: Applications of this compound in Research
| Field of Research | Specific Application |
| Microbiology | Reagent in the oxidase test for bacterial identification discofinechem.comsigmaaldrich.comscharlab.com |
| Analytical Chemistry | Spectrophotometric determination of various analytes srce.hrresearchgate.netfishersci.comsigmaaldrich.com |
| Redox indicator in titrations wikipedia.org | |
| Biochemistry | Evaluation of oxidative status in biological samples researchgate.netnih.gov |
| Investigation of hydrogen sulfide (H₂S) signaling fishersci.comsigmaaldrich.com | |
| Polymer Chemistry | Monomer for the synthesis of polymers tandfonline.comtandfonline.comnih.gov |
| Photography | Component of photographic developers researchgate.netrasayanjournal.co.in |
Structure
2D Structure
Properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.H2O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h3-6H,9H2,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUKPDKNLKRLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60160-75-0, 536-47-0, 99-98-9 (Parent) | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1) | |
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| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |
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| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |
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| Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |
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DSSTOX Substance ID |
DTXSID40883430 | |
| Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |
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Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
6219-73-4, 536-47-0 | |
| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
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| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
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| Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |
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| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |
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| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:?) | |
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| Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |
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| Record name | N,N-dimethylbenzene-1,4-diammonium sulphate | |
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| Record name | N,N-DIMETHYL-P-PHENYLENEDIAMINE SULFATE | |
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Analytical Chemistry Research Pertaining to N,n Dimethyl P Phenylenediamine Sulfate
Spectrophotometric Methodologies Utilizing N,N-Dimethyl-p-phenylenediamine Sulfate (B86663)
Spectrophotometry remains a preferred analytical technique due to its simplicity and accessibility. researchgate.net N,N-Dimethyl-p-phenylenediamine (DMPD) and its salts are frequently employed in these methods, where the generation of a colored species is proportional to the concentration of the target analyte.
Determination of Reactive Oxygen Species and Free Radicals
A novel spectrophotometric method for the determination of total free radicals and peroxides has been developed using N,N-dimethyl-p-phenylenediamine (DMPD) as the detection reagent. researchgate.net The methodology is based on the principle that reactive oxygen species (ROS), such as alkoxy and peroxy radicals, can oxidize DMPD to form a stable and colored radical cation (DMPD•+). bohrium.com This colored product can be quantified to determine the concentration of the radicals. researchgate.netresearchgate.net The assay can be used to measure the total oxidative conversion by correlating it with total antioxidant capacity, providing a bridge between medical biochemistry and food analytical chemistry. researchgate.net
Quantification of Sulfide (B99878) and Related Sulfur Species
One of the most common applications of N,N-Dimethyl-p-phenylenediamine sulfate is in the quantification of hydrogen sulfide (H₂S). nih.gov This is achieved through the well-established methylene (B1212753) blue method. nih.gov In an acidic medium and in the presence of an oxidizing agent like ferric chloride (FeCl₃), DMPD undergoes an oxidative coupling reaction with hydrogen sulfide. nih.govresearchgate.net This reaction forms the intensely colored thiazine dye, methylene blue, which has a maximum absorbance at approximately 670 nm. nih.gov
The general procedure involves trapping sulfide with a zinc acetate (B1210297) solution, followed by the addition of an acidic solution of this compound and a ferric chloride solution. nih.gov After a brief incubation period, the absorbance is measured. nih.govnih.gov The concentration of H₂S is then determined by comparing the absorbance to a calibration curve generated from known sulfide standards. nih.gov While simple and widely used, the method has a detection limit of around 2 µM, which should be considered when measuring low biological concentrations. nih.gov
| Parameter | Value | Reference |
| Analyte | Hydrogen Sulfide (H₂S) | nih.gov |
| Method | Methylene Blue Formation | nih.gov |
| Reagents | This compound, FeCl₃, Zinc Acetate | nih.gov |
| Wavelength (λmax) | ~670 nm | nih.gov |
| Detection Limit | ~2 µM | nih.gov |
Analysis of Metal Ions and Oxidants (e.g., Gold(III), Persulfates)
This compound is also utilized in the spectrophotometric determination of metal ions and strong oxidants. A sensitive method for the analysis of Gold(III) has been developed using DMPD in the presence of potassium persulfate. sigmaaldrich.com This method is applicable to the quantification of gold in pharmaceutical preparations like sodium aurothiomalate and auranofin. sigmaaldrich.comfishersci.com
Similarly, the reagent can be used to determine persulfates, such as peroxydisulfate (PDS) and peroxymonosulfate (PMS). researchgate.net The oxidation of N,N-diethyl-p-phenylenediamine (DPD), a related compound, by these persulfates generates a pink-colored solution with absorption maxima at 510 nm and 551 nm. researchgate.net The absorbance at these wavelengths increases linearly with the concentration of persulfate, allowing for quantitative analysis in the micromolar range (10 µM to 100 µM). researchgate.net
Application in Pharmaceutical Analysis for Phenolic and Aromatic Amine Drugs
Spectrophotometric methods employing N,N-diethyl-p-phenylenediamine sulfate (often abbreviated as PADMA) have been successfully developed for the determination of various pharmaceutical compounds. srce.hrnih.gov These methods are based on the oxidative coupling reaction between the reagent and drugs containing phenolic or aromatic amine functional groups. researchgate.netsrce.hr
The analytical procedure involves the oxidation of the phenylenediamine derivative by an oxidizing agent, such as potassium iodate (KIO₄), to form a reactive quinone-diimine intermediate. srce.hr This intermediate then couples with the drug molecule via electrophilic attack at a nucleophilic site (typically ortho or para to the phenol or amine group) to produce a colored indo-dye product. researchgate.netsrce.hr
Phenolic Drugs : The reaction with phenolic compounds (e.g., Salbutamol, Ritodrine) is conducted under slightly alkaline conditions to facilitate the formation of the more reactive phenoxide ion, resulting in a green-colored product with a maximum absorbance (λmax) around 670 nm. srce.hrnih.gov
Aromatic Amine Drugs : The coupling with aromatic amines (e.g., Dapsone, Sulfamethoxazole) occurs in a slightly acidic environment and yields a red-colored product with a λmax near 550 nm. srce.hrnih.gov
These methods have demonstrated good linearity, precision, and accuracy, with no interference observed from common pharmaceutical excipients. srce.hrnih.gov
| Drug Analyte | Functional Group | λmax (nm) | Linear Range (µg/mL) | LOD (µg/mL) | Reference |
|---|---|---|---|---|---|
| Salbutamol Sulphate (SLB) | Phenol | 670 | 1–7 | 0.14 | srce.hrnih.gov |
| Ritodrine Hydrochloride (RTD) | Phenol | 670 | 2–22 | 0.21 | srce.hrnih.gov |
| Isoxsuprine Hydrochloride (IXP) | Phenol | 670 | 1–17 | 0.51 | srce.hrnih.gov |
| Dapsone Hydrochloride (DAP) | Aromatic Amine | 550 | 1.5–12 | 0.44 | srce.hrnih.gov |
| Sulfamethoxazole (SFM) | Aromatic Amine | 550 | 2–25 | 0.33 | srce.hrnih.gov |
| Sulfadiazine (SFD) | Aromatic Amine | 550 | 2–21 | 0.37 | srce.hrnih.gov |
Assessment of Oxidative Status in Biological Samples
The method relies on the ability of DMPD to form a fairly long-lived colored radical cation upon reaction with hydroperoxyl compounds in the plasma. researchgate.netsigmaaldrich.com The absorbance of the resulting solution, measured at 505 nm, is directly proportional to the amount of these compounds. researchgate.netsigmaaldrich.com The oxidative status of the sample can be expressed in terms of hydrogen peroxide equivalents (HPE). researchgate.netsigmaaldrich.com This assay can be automated for routine analyses and provides a reliable tool for gaining information in pathologies related to oxidative stress. sigmaaldrich.comnih.gov
Electrochemical Analytical Techniques Involving this compound
In addition to spectrophotometry, N,N-Dimethyl-p-phenylenediamine and its derivatives are studied and utilized in electrochemical analysis. The electrochemical oxidation of p-phenylenediamines has been investigated using techniques like cyclic voltammetry at various electrodes. researchgate.netmdpi.com
This electrochemical behavior has been adapted for analytical applications, particularly for the detection of sulfide in nonaqueous media. researchgate.net The electrochemically initiated reaction between the phenylenediamine and sulfide leads to enhanced currents that can be measured quantitatively. researchgate.net This approach offers a linear detection range for sulfide from 28–3290 µM, with a limit of detection of 22 µM, representing a significant improvement over some aqueous methods and showing promise for applications in high-temperature systems. researchgate.net
Chromatographic and Spectroscopic Characterization of Reaction Products in Analytical Methods
In analytical methods employing this compound, the characterization of the reaction products is crucial for method development and validation. Spectroscopic techniques, particularly UV-Visible spectrophotometry, are fundamental in identifying and quantifying the colored products formed. The reaction of N,N-Dimethyl-p-phenylenediamine (DMPD) or its diethyl analog (DPD) with an oxidizing agent in the presence of an analyte typically results in the formation of a colored radical cation or a coupled dye product.
The oxidized form of DPD, a radical cation (DPD•+), exhibits characteristic absorption peaks at approximately 510 nm and 551 nm. researchgate.net These wavelengths are frequently used for the spectrophotometric determination of various oxidizing agents. For instance, in the presence of Fe³⁺, DMPD is oxidized to the DMPD•+ radical, which can be used to measure the oxidant potential of a sample. nih.govresearchgate.net
When this compound is used in coupling reactions, the resulting products have distinct spectroscopic properties. For example, in the analysis of certain pharmaceutical compounds containing phenolic or aromatic amine groups, the reaction yields colored products with different absorption maxima. A green-colored product with a maximum absorbance (λmax) at 670 nm and a red-colored product with a λmax at 550 nm have been reported. srce.hrresearchgate.net These distinct spectral characteristics allow for the selective determination of different classes of compounds.
While spectrophotometry provides valuable information on the absorption properties of the final colored product, chromatographic techniques are employed to separate and identify the individual components of the reaction mixture, including the primary reaction product and any potential side products or unreacted starting materials. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of p-phenylenediamine (B122844) and its derivatives. nih.gov Reverse-phase HPLC methods using C18 columns with mobile phases typically consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphoric acid) have been developed for the separation of these compounds. nih.govsielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the characterization of reaction products, often requiring derivatization of the analytes to increase their volatility. For instance, p-phenylenediamine can be converted to an imine derivative by treatment with benzaldehyde, allowing for its analysis by GC-MS. nih.govresearchgate.net In situ derivatization with agents like acetic anhydride has also been used to analyze oxidative hair dye ingredients, including phenylenediamines, by GC-MS. mdpi.com The mass spectra obtained from GC-MS provide detailed structural information, enabling the definitive identification of the reaction products.
Table 1: Spectroscopic Properties of Reaction Products in N,N-Dimethyl-p-phenylenediamine-Based Assays
| Analyte Class/Oxidant | Resulting Product | Color | Maximum Absorbance (λmax) |
| Oxidizing agents (e.g., free chlorine) | DPD•+ radical cation | Pink | 510 nm, 551 nm |
| Phenolic drugs | Coupled indo-dye | Green | 670 nm srce.hrresearchgate.net |
| Amine drugs | Coupled indo-dye | Red | 550 nm srce.hrresearchgate.net |
| Plasma oxidants | DMPD•+ radical | Pink | Not specified |
Method Validation and Performance Metrics in this compound-Based Assays
The validation of analytical methods based on this compound is essential to ensure their reliability, accuracy, and precision for their intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and typically evaluates parameters including linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). aaup.edunih.govresearchgate.net
Linearity and Range: Spectrophotometric methods utilizing this compound have demonstrated good linearity over specific concentration ranges for various analytes. Linearity is typically assessed by constructing a calibration curve and determining the correlation coefficient (r or r²), which should ideally be close to 1. For example, in the analysis of certain pharmaceuticals, linear relationships with correlation coefficients ranging from 0.9986 to 0.9996 have been reported. srce.hrresearchgate.net The analytical range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Accuracy and Precision: Accuracy is determined by measuring the agreement between the experimental value and the true value, often expressed as a percentage recovery. For N,N-Dimethyl-p-phenylenediamine-based assays, recovery values are typically high, often in the range of 99.5% to 99.9%, indicating excellent accuracy. srce.hrresearchgate.net Precision refers to the closeness of agreement between a series of measurements and is usually expressed as the relative standard deviation (RSD). These methods generally exhibit good precision, with intra-day and inter-day RSD values often below 2%. srce.hrresearchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For spectrophotometric methods using this compound, the LOD and LOQ are typically in the sub-microgram per milliliter (µg/mL) range, demonstrating the high sensitivity of these assays. srce.hrresearchgate.net
The performance metrics of these analytical methods are influenced by various experimental parameters, including the concentration of reagents, reaction time, and temperature, which are optimized during method development to achieve the best possible performance. srce.hr
Table 2: Performance Metrics of this compound-Based Analytical Methods for Pharmaceutical Analysis
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r) | Limit of Detection (LOD) (µg/mL) | Accuracy (% Recovery) | Precision (RSD %) |
| Salbutamol Sulphate | 1–7 | 0.9986–0.9996 | 0.14 | 99.5 ± 0.1 to 99.9 ± 0.3 | 0.2–1.0 (intra-day), 0.4–1.0 (inter-day) srce.hr |
| Ritodrine Hydrochloride | 2–22 | 0.9986–0.9996 | 0.21 | 99.5 ± 0.1 to 99.9 ± 0.3 | 0.2–1.0 (intra-day), 0.4–1.0 (inter-day) srce.hr |
| Isoxsuprine Hydrochloride | 1–17 | 0.9986–0.9996 | 0.51 | 99.5 ± 0.1 to 99.9 ± 0.3 | 0.2–1.0 (intra-day), 0.4–1.0 (inter-day) srce.hr |
| Dapsone Hydrochloride | 1.5–12 | 0.9986–0.9996 | 0.44 | 99.5 ± 0.1 to 99.9 ± 0.3 | 0.2–1.0 (intra-day), 0.4–1.0 (inter-day) srce.hr |
| Sulfamethoxazole | 2–25 | 0.9986–0.9996 | 0.33 | 99.5 ± 0.1 to 99.9 ± 0.3 | 0.2–1.0 (intra-day), 0.4–1.0 (inter-day) srce.hr |
| Sulfadiazine | 2–21 | 0.9986–0.9996 | 0.37 | 99.5 ± 0.1 to 99.9 ± 0.3 | 0.2–1.0 (intra-day), 0.4–1.0 (inter-day) srce.hr |
Mechanistic Studies of N,n Dimethyl P Phenylenediamine Sulfate Reactivity
Redox Chemistry and Radical Cation Formation of N,N-Dimethyl-p-phenylenediamine Sulfate (B86663)
The hallmark of N,N-Dimethyl-p-phenylenediamine (DMPD) reactivity is its propensity to undergo oxidation to form a stable and intensely colored radical cation. This process is central to its various applications and has been the subject of numerous mechanistic investigations.
Electrochemical Oxidation Mechanisms and Pathways
The electrochemical oxidation of DMPD proceeds in a stepwise manner, involving the sequential loss of two electrons. In aprotic solvents, this oxidation occurs in two distinct one-electron steps. The first step is a reversible oxidation that yields the N,N-dimethyl-p-semiquinonediimine radical cation, famously known as Wurster's Red. researchgate.net The second oxidation step, which is quasi-reversible, further oxidizes the radical cation to the corresponding N,N-dimethyl-p-quinonediimine. researchgate.net
The formal redox potentials for the two oxidation steps in acetonitrile (B52724) have been determined to be -0.200 V and +0.380 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple at 10°C. researchgate.net
Table 1: Electrochemical Data for N,N-Dimethyl-p-phenylenediamine Oxidation
| Redox Couple | Formal Redox Potential (E°' vs. Fc/Fc⁺) in Acetonitrile at 10°C |
| DMPD / Wurster's Red (SQDI⁺) | -0.200 ± 0.005 V |
| Wurster's Red (SQDI⁺) / Quinonediimine (QDI²⁺) | +0.380 ± 0.010 V |
Data sourced from references. researchgate.net
Radical Chain Reactions and Autocatalysis
The oxidation of DMPD can proceed through intricate radical chain reactions, often coupled with autocatalysis. A notable example is its oxidation by peroxodisulfate (S₂O₈²⁻). In this reaction, the initially formed Wurster's Red radical cation (S⁺) is further oxidized by peroxodisulfate to the quinonediimine (T⁺). The sulfate radical (SO₄⁻•), a byproduct of this reaction, then preferentially oxidizes the parent DMPD molecule (R). This cycle is amplified by a rapid synproportionation reaction between the quinonediimine (T⁺) and the parent DMPD (R), which regenerates two molecules of the radical cation (S⁺). This regeneration of the radical cation leads to an autocatalytic increase in the reaction rate.
Formation and Stability of Wurster's Red and Quinonediimine Species
The one-electron oxidation of DMPD gives rise to the intensely colored and relatively stable radical cation, Wurster's Red. researchgate.net This species exhibits a characteristic absorption maximum around 550 nm. nih.gov The stability of Wurster's Red is a key feature of DMPD's chemistry.
Wurster's Red can undergo a disproportionation reaction, where two radical cations react to form one molecule of the parent diamine and one molecule of the quinonediimine. nih.gov At a pH of 7.4, the Wurster's Red radical cation is approximately 50% disproportionated. nih.gov The equilibrium of this reaction can be shifted by altering the concentration of the parent DMPD. nih.gov The rate constant for this disproportionation reaction is very high, on the order of 2 x 10⁶ M⁻¹s⁻¹. nih.gov
The stability of both Wurster's Red and the quinonediimine species is influenced by factors such as the solvent and the presence of nucleophiles. The quinonediimine is generally less stable than the radical cation and can be susceptible to nucleophilic attack.
Reaction Kinetics and Rate Constant Determination
The kinetics of DMPD oxidation have been extensively studied, with various rate constants determined for its reactions with different oxidizing agents. For instance, the reaction of DMPD with oxyhemoglobin has an apparent second-order rate constant of 1 M⁻¹s⁻¹ at pH 7.4 and 37°C. nih.gov The subsequent oxidation of oxyhemoglobin by the Wurster's Red radical cation is significantly faster, with an apparent second-order rate constant of 5 x 10³ M⁻¹s⁻¹. nih.gov The reaction of the quinonediimine with glutathione (B108866) is also very rapid, with a second-order rate constant of 4 x 10⁵ M⁻¹s⁻¹. nih.gov
Table 2: Selected Second-Order Rate Constants for Reactions Involving N,N-Dimethyl-p-phenylenediamine and its Oxidation Products
| Reactants | Rate Constant (k) | Conditions |
| DMPD + Oxyhemoglobin | 1 M⁻¹s⁻¹ | pH 7.4, 37°C |
| Wurster's Red + Oxyhemoglobin | 5 x 10³ M⁻¹s⁻¹ | pH 7.4, 37°C |
| Quinonediimine + Glutathione | 4 x 10⁵ M⁻¹s⁻¹ | pH 7.4 |
| Disproportionation of Wurster's Red | 2 x 10⁶ M⁻¹s⁻¹ | pH 7.4 |
Data sourced from references. nih.gov
Influence of Environmental Parameters on Reaction Mechanisms (e.g., pH, Ionic Strength, Temperature)
The reactivity of DMPD is highly sensitive to environmental parameters.
pH: The pH of the reaction medium has a profound effect on the electrochemical behavior and reaction pathways of DMPD. uco.esuco.es In acidic solutions, the oxidation mechanism involves protons, and the stability of the resulting species can be altered. uco.es For example, the hydrolysis of the quinonediimine is more favorable in acidic conditions. uco.es The rate of oxidation can also be pH-dependent; for instance, the oxidation of the unprotonated form of p-phenylenediamine (B122844) is faster than that of its protonated form.
Ionic Strength: While specific studies on the effect of ionic strength on DMPD sulfate reactivity are limited, it is a general principle in chemical kinetics that the ionic strength of a solution can influence the rates of reactions between charged species. Changes in ionic strength can affect the activity coefficients of the reactants and the transition state, thereby altering the reaction rate.
Temperature: Temperature influences the rates of the various reactions involved in the oxidation of DMPD. The non-enzymatic decomposition of the Wurster's Red radical cation has been studied with respect to temperature. nih.gov As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate constants, in accordance with the Arrhenius equation.
Interaction with Specific Oxidants and Reducing Agents
N,N-Dimethyl-p-phenylenediamine sulfate reacts with a wide array of oxidizing and reducing agents.
Oxidants: DMPD is readily oxidized by various agents, including inorganic oxidants and biological molecules. nih.gov Its reaction with peroxodisulfate is a classic example of a radical chain and autocatalytic process. The enzyme ceruloplasmin can also oxidize DMPD, a reaction that has been studied kinetically. nih.govnih.gov In the presence of hydrogen peroxide and metal ion catalysts like iron or copper, DMPD undergoes an oxidative coupling reaction. researchgate.net DMPD can also be oxidized by hydroperoxides, a reaction that can be used to assess the oxidative status of biological samples. wur.nlnih.gov
Reducing Agents: The oxidized forms of DMPD, namely Wurster's Red and the quinonediimine, can be reduced back to the parent compound. Ascorbic acid (vitamin C) has been shown to react with the products of DMPD oxidation. researchgate.netnih.gov The presence of ascorbic acid can introduce an induction period in the oxidation of DMPD by peroxodisulfate, a phenomenon that can be used for the kinetic spectrophotometric determination of ascorbic acid. researchgate.netnih.gov This indicates that ascorbic acid can act as a reducing agent, regenerating DMPD from its oxidized forms.
Bioremediation and Environmental Studies of N,n Dimethyl P Phenylenediamine and Its Metabolites
Microbial Degradation Pathways of N,N-Dimethyl-p-phenylenediamine
N,N-Dimethyl-p-phenylenediamine (DMPD), a toxic and mutagenic aromatic amine, is recognized as a significant environmental pollutant, often emerging from the breakdown of synthetic dyes. nih.govoup.com The bioremediation of this compound through microbial action is a key area of environmental research. Various bacterial species have demonstrated the ability to degrade DMPD, utilizing it as a source of carbon and nitrogen under specific environmental conditions.
Identification and Characterization of Bacterial Strains Involved in Degradation (e.g., Klebsiella pneumoniae, Acetobacter liquefaciens, Stenotrophomonas spp., Pseudomonas stutzeri)
Several bacterial strains have been identified for their capacity to degrade N,N-Dimethyl-p-phenylenediamine. Notably, strains isolated for their ability to break down azo dyes have shown efficacy in degrading DMPD, a common metabolite of these dyes. nih.govoup.com
Klebsiella pneumoniae and Acetobacter liquefaciens : Research has highlighted Klebsiella pneumoniae RS-13 and Acetobacter liquefaciens S-1 as effective degraders of DMPD. nih.gov These strains were initially identified for their ability to degrade the azo dye Methyl Red (MR), and it was discovered they could also decolorize and degrade DMPD, which is produced during MR degradation. oup.com Studies comparing the two found that Klebsiella pneumoniae RS-13 generally degraded DMPD more efficiently than Acetobacter liquefaciens S-1 under various physicochemical conditions. nih.govoup.com For instance, Kl. pneumoniae RS-13 was effective at degrading DMPD at low concentrations of carbon and nitrogen sources and over a pH range of 6 to 8. oup.com
Stenotrophomonas spp. : Species within the Stenotrophomonas genus are known for their high potential in degrading xenobiotic compounds, including various pollutants. researchgate.net Stenotrophomonas maltophilia, for example, has been isolated from contaminated sites and shown to utilize complex aromatic compounds like phenanthrene (B1679779) as a sole carbon and energy source. researchgate.net Strains of Stenotrophomonas are recognized for their adaptability and have been identified as efficient degraders of pesticides and polycyclic aromatic hydrocarbons, suggesting their potential utility in the bioremediation of aromatic amines like DMPD. researchgate.nethilarispublisher.com
Pseudomonas stutzeri : This versatile soil and marine bacterium is well-documented for its ability to degrade a range of aromatic hydrocarbons, including naphthalene, phenanthrene, and fluorene. wikipedia.orgnih.gov Certain strains of P. stutzeri have been isolated from creosote-contaminated soil and wastewater treatment plants, indicating their role in natural attenuation processes. wikipedia.org Although some strains cannot utilize certain hydrocarbons like hexadecane (B31444) directly, they can participate in synergistic degradation within microbial consortia by cross-feeding on metabolites produced by other bacteria. nih.gov This metabolic capability makes P. stutzeri a strong candidate for the degradation of aromatic compounds such as DMPD.
The table below summarizes the key bacterial strains and their observed degradation capabilities concerning DMPD and related aromatic compounds.
Table 1: Bacterial Strains Involved in the Degradation of N,N-Dimethyl-p-phenylenediamine and Related Compounds
| Bacterial Strain | Compound Degraded | Key Findings |
|---|---|---|
| Klebsiella pneumoniae RS-13 | N,N-Dimethyl-p-phenylenediamine | Degraded DMPD efficiently under aerobic conditions, especially at low carbon/nitrogen levels and pH 6-8. nih.govoup.com |
| Acetobacter liquefaciens S-1 | N,N-Dimethyl-p-phenylenediamine | Capable of degrading DMPD under aerobic conditions, though generally less efficient than K. pneumoniae RS-13. nih.govoup.com |
| Stenotrophomonas spp. | Polycyclic Aromatic Hydrocarbons, Pesticides | High potential for xenobiotic degradation; known to degrade complex aromatic structures. researchgate.netresearchgate.net |
| Pseudomonas stutzeri | Aromatic Hydrocarbons (Naphthalene, Phenanthrene) | Found in contaminated environments; capable of utilizing aromatic compounds as a sole carbon source. wikipedia.org |
Influence of Aerobic and Anaerobic Conditions on Degradation
The presence or absence of oxygen significantly influences the microbial degradation pathways and efficiency for aromatic compounds.
Aerobic Degradation : Most documented studies on the degradation of N,N-Dimethyl-p-phenylenediamine by specific bacterial strains like Klebsiella pneumoniae RS-13 and Acetobacter liquefaciens S-1 have been conducted under aerobic conditions. nih.govoup.com In an aerobic environment, oxygen acts as the final electron acceptor and is used by enzymes like dioxygenases to initiate the breakdown of aromatic rings. mdpi.com This process is generally effective for the complete mineralization of pollutants into carbon dioxide and water. mdpi.com For instance, the degradation of DMPD by Kl. pneumoniae RS-13 and A. liquefaciens S-1 was observed in the presence of glucose as a carbon source and with aeration. oup.com
Enzymatic Mechanisms of Biotransformation
The biotransformation of N,N-Dimethyl-p-phenylenediamine is driven by specific enzymes produced by microorganisms. The initial step in the aerobic degradation of aromatic amines often involves oxidation. In a study with Alcaligenes DM4, the initial transformation product of DMPD was identified as a dimer, which was presumed to be generated by an extracellular oxidase. oup.com
The oxidation of DMPD can lead to the formation of a colored radical cation, a reaction that is also utilized in biochemical assays. nih.govsigmaaldrich.com Enzymes like caeruloplasmin can catalyze the oxidation of DMPD to its radical cation (DPD+). nih.gov In microbial systems, similar oxidative enzymes are likely responsible for initiating the breakdown of the DMPD molecule. Following initial oxidation, further enzymatic reactions, such as ring cleavage by dioxygenases, would proceed to break down the aromatic structure, leading to intermediates that can enter central metabolic pathways. mdpi.com
Formation of N,N-Dimethyl-p-phenylenediamine as an Azo Dye Metabolite
N,N-Dimethyl-p-phenylenediamine is not only a compound used in chemical synthesis but is also a significant intermediate metabolite formed during the microbial degradation of certain azo dyes. nih.govoup.com Azo dyes are characterized by one or more azo bonds (-N=N-) and are widely used in industries such as textiles and printing. oup.com
The initial step in the bioremediation of many azo dyes, particularly under anaerobic or anoxic conditions, is the reductive cleavage of the azo bond. This reaction is catalyzed by microbial enzymes called azoreductases. The cleavage of the azo bond breaks the dye molecule into smaller, often colorless, aromatic amines. imrpress.com
For example, the widely used laboratory indicator dye Methyl Red, when subjected to reductive cleavage by bacteria, yields N,N-Dimethyl-p-phenylenediamine as one of its primary degradation products. nih.govoup.com This is significant because while the parent azo dye may be non-mutagenic, the resulting aromatic amine metabolites, such as DMPD, can be toxic and mutagenic. oup.comimrpress.com Therefore, the formation of DMPD during the decolorization of azo dye wastewater represents a secondary pollution concern that requires further aerobic degradation for complete detoxification. oup.com
Bioremediation Applications in Wastewater Treatment
The microbial degradation of N,N-Dimethyl-p-phenylenediamine and its parent azo dyes is a critical application in the treatment of industrial wastewater. nih.govoup.com Effluents from textile and dye manufacturing industries often contain high concentrations of these recalcitrant and toxic compounds. researchgate.net Conventional wastewater treatment methods can be ineffective in completely removing these pollutants. nih.govacs.org
Bioremediation offers a cost-effective and environmentally friendly alternative. researchgate.net The use of specific bacterial strains, such as Klebsiella pneumoniae RS-13, has been proposed as a feasible method to completely degrade and detoxify wastewater containing azo dyes and their resulting DMPD metabolites. oup.com The process often involves a two-stage system: an initial anaerobic stage to decolorize the dye via reductive cleavage of the azo bond, followed by an aerobic stage to degrade the resulting aromatic amines like DMPD. nih.govoup.com The effectiveness of these systems is a key factor in mitigating the environmental impact of dye-laden industrial effluents. nih.govacs.org
Application of Microbial Fuel Cells for Degradation
Microbial Fuel Cells (MFCs) are an innovative technology being explored for simultaneous wastewater treatment and bioelectricity generation. ijraset.comnih.gov In an MFC, microorganisms act as biocatalysts at the anode, oxidizing organic substrates (the fuel) from wastewater and transferring electrons to the anode. These electrons then travel through an external circuit to the cathode, generating an electrical current. ijraset.com
MFCs have shown significant potential for treating wastewater containing azo dyes. ijraset.comnih.gov The anaerobic environment of the MFC anode chamber is highly conducive to the reductive decolorization of azo dyes. researchgate.net The microorganisms can use the dye molecules as electron acceptors, leading to the cleavage of the azo bond and the formation of aromatic amines like N,N-Dimethyl-p-phenylenediamine. ijraset.com These simpler aromatic amines can then be further degraded by the microbial community within the MFC or in a subsequent aerobic treatment step. researchgate.net Research has demonstrated that MFCs can achieve high dye decolorization efficiencies (96-100%) while generating power. nih.gov The technology represents a promising approach for sustainable management of dye wastewater, turning a treatment process into an energy-generating one. ijraset.comnih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| N,N-Dimethyl-p-phenylenediamine |
| N,N-Dimethyl-p-phenylenediamine sulfate (B86663) |
| Methyl Red |
| Glucose |
| Ethanol |
| Ammonium (B1175870) sulfate |
| Naphthalene |
| Phenanthrene |
| Fluorene |
| Hexadecane |
| Carbon dioxide |
| Caeruloplasmin |
In Situ Bioremediation Strategies
In situ bioremediation presents a promising and cost-effective approach for the treatment of soil and groundwater contaminated with N,N-Dimethyl-p-phenylenediamine (DMPD). This strategy focuses on stimulating the activity of indigenous microorganisms or introducing specialized microbes to degrade the contaminant in place, thereby minimizing site disruption. The feasibility of in situ bioremediation for DMPD is supported by laboratory studies demonstrating its biodegradability by various bacterial strains.
Two primary in situ bioremediation strategies are applicable for DMPD contamination:
Biostimulation: This approach involves the modification of the subsurface environment to enhance the growth and degradative activity of native microbial populations. For aromatic amines like DMPD, key limiting factors often include the availability of electron acceptors (such as oxygen for aerobic degradation), nutrients (nitrogen and phosphorus), and a suitable pH. Research on the degradation of DMPD by Klebsiella pneumoniae RS-13 and Acetobacter liquefaciens S-1 has shown that factors such as pH, temperature, and the presence of carbon and nitrogen sources significantly influence the degradation efficiency. nih.gov For instance, Kl. pneumoniae RS-13 effectively degraded DMPD at pH levels between 6 and 8. nih.gov In a field application, biostimulation would involve the injection of oxygen-releasing compounds, nutrient solutions, and pH buffers into the contaminated zone to create optimal conditions for microbial activity. nih.gov
Bioaugmentation: This strategy involves the introduction of exogenous microorganisms with specific capabilities to degrade the target contaminant. In cases where the indigenous microbial population lacks the necessary degradative pathways for DMPD, bioaugmentation can be an effective solution. clu-in.org Laboratory studies have identified bacterial strains, such as Klebsiella pneumoniae RS-13, that can efficiently degrade DMPD under aerobic conditions. nih.gov These or similar strains could be cultured in large quantities and injected into the contaminated subsurface to accelerate the remediation process. The success of bioaugmentation depends on the ability of the introduced microorganisms to survive, acclimate, and compete with the native microflora.
The selection of the most appropriate in situ bioremediation strategy, or a combination of both, depends on a thorough site characterization, including the concentration and distribution of DMPD, the hydrogeological conditions, and the composition of the indigenous microbial community.
Table 1: Research Findings on the Biodegradation of N,N-Dimethyl-p-phenylenediamine
| Microorganism | Condition | Key Findings |
| Klebsiella pneumoniae RS-13 | Aerobic | Degraded DMPD more efficiently than A. liquefaciens S-1 under most conditions. Effective degradation at pH 6-8 with low levels of carbon and nitrogen. nih.gov |
| Acetobacter liquefaciens S-1 | Aerobic | Capable of degrading DMPD, which is a metabolite of the reductive cleavage of azo dyes like methyl red. nih.gov |
Environmental Fate and Transport Considerations
The environmental fate and transport of N,N-Dimethyl-p-phenylenediamine sulfate are governed by the physicochemical properties of the DMPD cation and the characteristics of the environmental compartments into which it is released. Upon release into the environment, the sulfate salt is expected to dissociate, and the behavior of the compound will be dictated by the properties of the DMPD molecule.
Persistence and Degradation: The persistence of DMPD in the environment is determined by its susceptibility to biotic and abiotic degradation processes.
Biodegradation: As discussed in the bioremediation section, DMPD is biodegradable under certain conditions. Studies have shown that bacteria such as Klebsiella pneumoniae and Acetobacter liquefaciens can degrade DMPD aerobically. nih.gov This indicates that in oxygen-rich environments, natural attenuation through microbial activity can contribute to the removal of DMPD.
Abiotic Degradation: DMPD may also be subject to abiotic degradation processes such as photolysis and oxidation. In the water column, it may be susceptible to photo-oxidation by hydroxyl and peroxy radicals. nih.gov The presence of the amino groups on the benzene (B151609) ring makes the molecule susceptible to oxidation, potentially leading to the formation of colored radical cations, such as Wurster's Red. wikipedia.org The rate of these degradation processes will depend on environmental conditions such as sunlight intensity, pH, and the presence of other reactive chemical species.
Transformation: During its degradation, DMPD can be transformed into various metabolites. The degradation of aromatic amines often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. For other p-phenylenediamine (B122844) derivatives, such as those used in rubber manufacturing, transformation to quinone-like structures has been observed. researchgate.net These transformation products may have their own distinct toxicological and environmental fate characteristics. The metabolic pathway for DMPD is expected to involve initial oxidation steps, potentially leading to the formation of quinone imines, which can then undergo further hydrolysis. researchgate.net
Volatilization: The potential for DMPD to volatilize from soil or water surfaces is low. This is supported by its low vapor pressure of 0.00791 mmHg and an estimated Henry's Law constant, which suggests that volatilization is not an important environmental fate process. nih.gov
Table 2: Physicochemical Properties of N,N-Dimethyl-p-phenylenediamine
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂ | nih.gov |
| Molecular Weight | 136.19 g/mol | nih.gov |
| Water Solubility | 11 g/L at 20°C | fishersci.at |
| Vapor Pressure | 0.00791 mmHg | nih.gov |
| Melting Point | 34-36 °C | sigmaaldrich.com |
| Boiling Point | 262 °C | sigmaaldrich.com |
| pKa (conjugate acid) | 6.59 at 25 °C | nih.gov |
Advanced Oxidation Processes Involving N,n Dimethyl P Phenylenediamine and Its Derivatives
Degradation of N,N-Dimethyl-p-phenylenediamine by Advanced Oxidation Processes (AOPs)
The degradation of phenylenediamines, including N,N-Dimethyl-p-phenylenediamine and its analogs, has been investigated using various AOPs. These compounds, containing electron-rich amine groups, are susceptible to oxidative attack.
Fenton and Photo-Fenton Processes
The Fenton process, which utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals, is effective in degrading aromatic amines. Research on the degradation of m-phenylenediamine (B132917) demonstrated that it could be rapidly broken down by an electrochemically assisted Fered-Fenton process. nih.gov Optimal conditions for the removal of m-phenylenediamine and the associated chemical oxygen demand (COD) were found at an initial pH of 3.2. nih.gov The efficiency of the process was influenced by the electrical current and the initial concentrations of H₂O₂ and Fe²⁺, achieving 100% degradation of the target compound within 60 minutes under optimized parameters. nih.gov
Similarly, a study on the degradation of p-phenylenediamine (B122844) (PPD) using a photo-Fenton (UV/Fe²⁺/H₂O₂) process highlighted the system's efficacy. researchgate.net The UV-C assisted photo-Fenton process was found to be more effective than the standard Fenton process. researchgate.net Optimal degradation of a 10 mg/L PPD solution was achieved at a pH of 3.5 with 50 mg/L of H₂O₂ and 3 mg/L of Fe²⁺ over a period of 3 hours, resulting in 71.20% PPD reduction and 65.89% COD removal. researchgate.net The degradation efficiency was observed to decrease as the initial concentration of PPD increased, attributed to a relatively lower concentration of hydroxyl radicals available per PPD molecule. researchgate.net
| Initial PPD Conc. (mg/L) | PPD:Fe²⁺:H₂O₂ Ratio | PPD Removal (%) | COD Removal (%) |
|---|---|---|---|
| 10 | Not specified (50 mg/L H₂O₂, 3 mg/L Fe²⁺) | 71.20 | 65.89 |
| 20 | 10:1:16.7 | 65.10 | 61.00 |
| 30 | 10:1:16.7 | 61.23 | 54.00 |
| 40 | 10:1:16.7 | 58.34 | 52.00 |
| 50 | 10:1:16.7 | 54.26 | 50.32 |
Ozonation
Ozonation has been studied for the degradation of N,N'-disubstituted-p-phenylenediamines, which are commonly used as antiozonants in rubber products. allenpress.com Studies on N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) revealed that its reaction with ozone leads to the formation of numerous transformation products. acs.orgkglmeridian.com The primary mechanisms of ozonation involve amine oxide formation, which leads to nitrosoaryl and nitroaryl products, and side-chain oxidation. kglmeridian.com One of the most abundant ozonation products is a nitrone, formed via a nitroxide radical pathway. kglmeridian.com This oxidative transformation of 6PPD by ozone can be significant, with up to 81% of the initial mass reacting over a 6-hour period. acs.org
Role of N,N-Dimethyl-p-phenylenediamine as an Indicator in AOPs
N,N-Dimethyl-p-phenylenediamine (DMPD) serves as a valuable indicator molecule for quantifying the oxidative potential and the presence of reactive oxygen species (ROS) generated during AOPs. nih.govresearchgate.net The principle is based on the property of DMPD to be easily oxidized into a stable and distinctly colored radical cation. nih.govwikipedia.org
The mechanism involves a one-electron oxidation of the DMPD molecule by an oxidizing agent (such as hydroxyl radicals, peroxides, or other ROS) to form a semiquinone radical cation. researchgate.net This radical, known as Wurster's Red, is intensely colored and long-lived, allowing for easy spectrophotometric measurement. nih.govwikipedia.org The amount of the colored radical cation formed is directly proportional to the quantity of the oxidizing species present in the system. researchgate.net
This assay can be performed by mixing DMPD with the sample in a buffered solution and measuring the absorbance at the wavelength of maximum absorption (λmax) for the colored product. researchgate.net The λmax is typically reported in the range of 505 nm to 554 nm. nih.govresearchgate.net The method is simple, rapid, and inexpensive, making it suitable for routine analysis. nih.gov For instance, a method was developed using DMPD to determine total free radicals and peroxides by mixing the sample with DMPD and ammonium (B1175870) iron(II) sulfate (B86663) in an acetate (B1210297) buffer at pH 5.0, followed by absorbance measurement at 550 nm. researchgate.net In another application, hydroxyl radicals generated by magnetite nanoparticles-catalyzed degradation of H₂O₂ converted the DMPD probe into its colored radical cation, which was measured at 553 nm. researchgate.net
| Parameter | Description | Reported Values / Notes | Source(s) |
|---|---|---|---|
| Chromophore | DMPD radical cation (Wurster's Red) | Pink/red-violet colored, stable radical | nih.govwikipedia.orgresearchgate.net |
| λmax | Wavelength of Maximum Absorbance | 505 nm, 514 nm, 550 nm, 553 nm, 554 nm | nih.govresearchgate.netresearchgate.netnih.gov |
| Detected Species | Reactive Oxygen Species (ROS) | Hydroperoxides, hydroxyl radicals, alkoxyl radicals, etc. | nih.govresearchgate.netresearchgate.net |
| Principle | Spectrophotometry | Absorbance is proportional to the concentration of the oxidant. | researchgate.net |
Photochemical and Photocatalytic Oxidation Studies
The degradation of phenylenediamines through photochemical and photocatalytic processes represents another significant area of AOP research. These methods utilize light energy, either alone (photolysis) or in combination with a semiconductor catalyst (photocatalysis), to generate reactive species for degradation.
Photochemical Reactivity
Studies on derivatives like N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) show that these compounds can be degraded via direct photochemistry (direct absorption of light). researchgate.net The aquatic reactivity of 6PPD is influenced by factors such as pH, temperature, and oxygen concentration. researchgate.netucr.edu Indirect photochemistry, involving species like dissolved organic matter, can also contribute to the degradation of these compounds. researchgate.netucr.edu
Photocatalytic Oxidation
Photocatalysis, particularly using titanium dioxide (TiO₂), has been effectively applied to the degradation of phenylenediamines. A detailed study investigated the photocatalytic degradation of p-phenylenediamine (PPD) using TiO₂-coated magnetic poly(methyl methacrylate) (TiO₂/mPMMA) microspheres as a novel and reusable photocatalyst. nih.govresearchgate.net The research examined the effects of key operational parameters on the removal of both PPD and COD. nih.gov
It was found that the degradation rate of PPD increased with a higher dosage of the TiO₂/mPMMA microspheres, as more active sites become available for the reaction. researchgate.net Conversely, an increase in the initial concentration of PPD led to a decrease in the degradation efficiency. nih.gov The study also established the kinetics of the photocatalytic process for the reduction of PPD and COD. nih.gov The use of these magnetic microspheres demonstrated good repeatability, highlighting their potential for practical applications. nih.gov
| Initial PPD Conc. (mg/L) | PPD Removal (%) | COD Removal (%) | Experimental Conditions |
|---|---|---|---|
| 10 | ~95 | ~60 | TiO₂/mPMMA dosage: 10 g/L; UV irradiation time: 180 min |
| 30 | ~75 | ~45 | |
| 50 | ~60 | ~35 | |
| 100 | ~40 | ~25 |
Biological and Biomedical Research Applications of N,n Dimethyl P Phenylenediamine Sulfate
Investigations into Cardioprotection Mechanisms
N,N-Dimethyl-p-phenylenediamine sulfate (B86663) plays a crucial role in the quantification of hydrogen sulfide (B99878) (H₂S) in studies investigating its cardioprotective effects, particularly in the context of myocardial ischemia/reperfusion (I/R) injury. The compound is a key reagent in a colorimetric method used to measure H₂S concentration in biological samples such as plasma and heart tissue homogenates. Current time information in Polk County, US.nih.gov This assay is instrumental in elucidating the mechanisms by which H₂S confers protection to the heart.
Research in rat models of myocardial I/R injury has demonstrated that preconditioning with an H₂S donor, sodium hydrosulfide (B80085) (NaHS), can significantly reduce myocardial infarct size, preserve left ventricular function, and inhibit cardiomyocyte apoptosis. physiciansweekly.com The concentration of H₂S in the plasma and heart tissue, measured using N,N-Dimethyl-p-phenylenediamine sulfate, is shown to be a critical determinant of these protective effects. Current time information in Polk County, US.
The mechanisms underlying H₂S-induced cardioprotection are multifaceted. Studies utilizing this compound to quantify H₂S levels have linked its protective effects to the inhibition of endoplasmic reticulum/sarcoplasmic reticulum (ER/SR) stress. Current time information in Polk County, US. H₂S preconditioning has been found to attenuate the I/R-induced upregulation of ER stress markers such as glucose-regulated protein 78 (GRP78), C/EBP homologous protein (CHOP), and activating transcription factor 6 (ATF6). Current time information in Polk County, US.
Furthermore, investigations have revealed the involvement of specific signaling pathways in H₂S-mediated cardioprotection. The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, a component of the survivor activating factor enhancement (SAFE) pathway, has been identified as a key mediator. frontiersin.org H₂S postconditioning has been shown to activate this pathway, leading to a reduction in infarct size and apoptosis. frontiersin.org Additionally, the HIF-1α/Nrf2 signaling pathway has been implicated in the cardioprotective effects of H₂S, particularly in the context of remote ischemic preconditioning in aged rats. nih.gov
Assessment of Colonic Tissue Hydrogen Sulfide Production
In the field of gastroenterology, this compound is integral to the assessment of hydrogen sulfide (H₂S) production in colonic tissue, particularly in the context of inflammatory bowel disease (IBD). The compound is a critical component of a zinc-trapping assay used to quantify H₂S synthesis in homogenized tissue samples. plos.org This method relies on the reaction of H₂S with zinc acetate (B1210297) to form zinc sulfide, which is then reacted with this compound in the presence of ferric chloride to produce methylene (B1212753) blue. The amount of methylene blue formed, which is measured spectrophotometrically, is proportional to the amount of H₂S produced by the tissue. plos.org
Studies employing this assay have provided valuable insights into the role of H₂S in the pathophysiology of colitis. In a rat model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, it was demonstrated that the synthesis of H₂S is significantly elevated in the inflamed colonic tissue compared to healthy controls. plos.org This increased production of H₂S is associated with the upregulation of H₂S-producing enzymes, such as cystathionine (B15957) γ-lyase (CSE) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST). plos.org
The table below presents data from a study on DNBS-induced colitis in rats, showcasing the difference in H₂S production between healthy and inflamed colonic tissue as measured by the this compound-based assay. plos.org
| Tissue Condition | H₂S Production (nmol/g/h) |
| Healthy Colon | ~50 |
| Inflamed Colon (3 days post-DNBS) | ~225 |
This interactive data table allows for the comparison of H₂S production in healthy versus inflamed colonic tissue.
These findings suggest that H₂S plays a complex role in the inflammatory process within the colon. While historically viewed as a toxic gas, emerging evidence indicates that endogenous H₂S may have pro-resolution and protective functions during colitis. plos.org The accurate measurement of H₂S production using this compound is therefore essential for understanding its dual role in intestinal inflammation and for the development of novel therapeutic strategies for IBD.
Oxidative Stress Marker and Antioxidant Activity Assays
N,N-Dimethyl-p-phenylenediamine (DMPD) sulfate is widely utilized in assays to evaluate oxidative stress and antioxidant activity. The DMPD assay is a spectrophotometric method based on the ability of DMPD to form a stable and colored radical cation (DMPD•+) in the presence of a suitable oxidant solution. nih.govnih.gov This radical cation has a maximum absorbance at 505 nm. nih.gov Antioxidant compounds present in a sample can scavenge the DMPD•+ radical, causing a discoloration of the solution that is proportional to their concentration and antioxidant power. psu.edu
This assay is considered simple, rapid, and inexpensive for measuring the total antioxidant status of biological samples like human plasma. nih.gov The results can be expressed as hydrogen peroxide equivalents (HPE), which relate the absorbance to the amount of hydroperoxyl compounds in the sample. nih.gov
The DMPD assay is part of a broader category of antioxidant activity assays, each with its own principles and applications. The following table provides a comparison of the DMPD assay with other commonly used methods.
| Assay | Principle | Measured Radical/Species | Wavelength (nm) | Advantages |
| DMPD | Electron Transfer | DMPD•+ | 505 | Simple, rapid, inexpensive, stable radical |
| DPPH | Electron/Hydrogen Atom Transfer | DPPH• | 517 | Widely used, commercially available radical |
| ABTS | Electron Transfer | ABTS•+ | 734 | Applicable to both hydrophilic and lipophilic antioxidants |
| ORAC | Hydrogen Atom Transfer | Peroxyl Radical | 485 (Fluorescence) | Measures inhibition of peroxyl radical-induced oxidation |
This interactive data table compares key features of different antioxidant activity assays.
The DMPD assay, along with other methods, provides a valuable tool for researchers to obtain information on pathologies related to oxidative stress and to screen for the antioxidant potential of various compounds. nih.govpsu.edu
Emerging Research Directions and Future Perspectives for N,n Dimethyl P Phenylenediamine Sulfate
Development of Novel Analytical Probes and Sensors
The fundamental principle behind these applications lies in the reaction of DMPD with an oxidizing agent, which results in the formation of the Wurster's red radical cation (DMPD•+). chemodex.comnih.gov This radical has a distinct absorption spectrum, allowing for its quantification using spectrophotometry. wur.nl Antioxidant molecules present in a sample can quench this color by donating a hydrogen atom to the radical cation, and the degree of decolorization is proportional to the antioxidant capacity of the sample. chemodex.com
This principle has been successfully applied to develop assays for measuring the oxidative status of human plasma. wur.nl These assays are simple, rapid, and can be automated for routine analysis, providing valuable information in pathologies associated with oxidative stress. wur.nlnih.gov
Future research is directed towards the development of more sophisticated sensors, including electrochemical sensors. While research on electrochemical sensors for hydrogen peroxide has been conducted using the related compound p-phenylenediamine (B122844), the findings suggest a strong potential for N,N-Dimethyl-p-phenylenediamine sulfate (B86663) in similar applications. nih.govkoreascience.kr These sensors could offer higher sensitivity and real-time monitoring of analytes in various matrices, from clinical samples to environmental systems.
Table 1: Applications of N,N-Dimethyl-p-phenylenediamine Sulfate in Analytical Probes
| Application Area | Analyte/Parameter | Principle of Detection | Reference |
| Clinical Diagnostics | Oxidative Stress in Plasma | Formation of colored radical cation (DMPD•+) | wur.nl |
| Antioxidant Capacity | Total Antioxidant Status | Quenching of DMPD•+ color | chemodex.com |
| Environmental Monitoring | Hydrogen Sulfide (B99878) | Spectrophotometric determination | sigmaaldrich.comfishersci.com |
| Pharmaceutical Analysis | Gold(III) in pharmaceuticals | Spectrophotometric determination | sigmaaldrich.comfishersci.com |
Elucidation of Complex Reaction Mechanisms and Intermediates
The study of the oxidation of N,N-Dimethyl-p-phenylenediamine provides a valuable model for understanding complex electron transfer reactions and the behavior of radical intermediates. The primary intermediate formed is the relatively stable radical cation, DMPD•+ (Wurster's red). nih.govnih.gov
Research has focused on the kinetics and mechanism of the formation and decay of this radical cation under various conditions, including in the presence of inorganic oxidants and enzymes like caeruloplasmin. nih.gov The stability and reactivity of the DMPD•+ radical are influenced by factors such as pH and the presence of other substrates. nih.gov
Understanding these complex reaction pathways is crucial for applications where N,N-Dimethyl-p-phenylenediamine is used as a redox indicator, as the stability of the intermediates and the potential for side reactions can influence the accuracy of the measurements. Future research in this area will likely involve advanced spectroscopic and electrochemical techniques to further characterize the transient intermediates and elucidate the finer details of the reaction kinetics.
Enhanced Bioremediation Strategies and Sustainable Technologies
N,N-Dimethyl-p-phenylenediamine and its derivatives are used in various industrial processes, including as dye intermediates, which can lead to their presence in industrial wastewater. nih.gov Developing effective and environmentally friendly methods for the removal of these compounds is a significant area of research.
One promising approach is bioremediation, which utilizes microorganisms to degrade pollutants. Studies have shown that certain bacterial strains, such as Klebsiella pneumoniae RS-13 and Acetobacter liquefaciens S-1, are capable of degrading N,N-Dimethyl-p-phenylenediamine under aerobic conditions. nih.gov Klebsiella pneumoniae RS-13, in particular, has been found to be highly efficient in this process. nih.gov
The degradation of N,N-Dimethyl-p-phenylenediamine by these microorganisms is influenced by various physicochemical parameters, including pH, temperature, and the availability of carbon and nitrogen sources. nih.gov Research has focused on optimizing these conditions to enhance the degradation efficiency. For instance, Klebsiella pneumoniae RS-13 can effectively degrade the compound over a pH range of 6-8 and at low concentrations of carbon and nitrogen. nih.gov
Future research in this area will likely focus on identifying and characterizing the specific enzymes and metabolic pathways involved in the biodegradation of N,N-Dimethyl-p-phenylenediamine by these microorganisms. nih.gov This knowledge can be used to develop more robust and efficient bioremediation strategies, potentially through the use of genetically engineered microorganisms or enzyme-based treatment systems. Furthermore, the integration of these biological treatment methods with other sustainable technologies could provide a holistic approach to managing wastewater containing this and other related aromatic amines.
Computational and Theoretical Chemistry Studies
Computational and theoretical chemistry methods, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like N,N-Dimethyl-p-phenylenediamine. While direct computational studies on the sulfate salt are limited, research on the parent molecule and its derivatives provides valuable insights.
DFT calculations can be used to model the geometry, electronic properties (such as HOMO and LUMO energies), and vibrational spectra of N,N-Dimethyl-p-phenylenediamine and its radical cation. chemrxiv.orgresearchgate.net This information is crucial for interpreting experimental data and understanding the underlying principles of its reactivity and spectroscopic behavior.
For instance, theoretical studies on the related molecule p-phenylenediamine have been used to investigate the formation of charge-transfer complexes, which are important in many chemical and biological processes. researchgate.net These studies can elucidate the nature of the intermolecular interactions that stabilize these complexes. researchgate.net
Future computational work could focus on several key areas:
Modeling Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces of the oxidation reactions of N,N-Dimethyl-p-phenylenediamine, providing detailed information about transition states and reaction intermediates.
Predicting Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of N,N-Dimethyl-p-phenylenediamine and its radical cation, aiding in the interpretation of experimental spectroscopic data. researchgate.net
Understanding Solvent Effects: Computational models can be used to investigate the influence of different solvents on the stability and reactivity of N,N-Dimethyl-p-phenylenediamine and its derivatives.
These theoretical studies, in conjunction with experimental work, will provide a more complete understanding of the fundamental properties of this important compound and guide the development of new applications.
Applications in Advanced Materials and Chemical Synthesis
N,N-Dimethyl-p-phenylenediamine and its derivatives are valuable building blocks in the synthesis of advanced materials and other chemical compounds. Their aromatic diamine structure makes them suitable monomers for the production of conductive polymers.
For example, polymers of p-phenylenediamine and its methylated derivatives have been synthesized through chemical oxidative polymerization. researchgate.netresearchgate.net These polymers exhibit interesting electronic and thermal properties, and their solubility and processability can be tuned by modifying the substituents on the aromatic ring. researchgate.net The resulting polymers have potential applications in areas such as electronic devices and membranes for gas separation. researchgate.net
In the realm of chemical synthesis, this compound is used as a reagent in various chemical transformations. It has been employed in oxidative coupling reactions and in the synthesis of pharmaceutical formulations. biosynth.com
Furthermore, there is a growing interest in developing more sustainable and environmentally friendly synthetic methods. A patent has described a greener synthesis of N,N-Dimethyl-p-phenylenediamine itself, utilizing a copper-based catalyst and hydrazine (B178648) hydrate, which avoids the use of harsh reagents and reduces environmental pollution. google.com This approach aligns with the principles of green chemistry and highlights the potential for developing more sustainable processes involving this compound.
Future research in this area will likely explore the incorporation of N,N-Dimethyl-p-phenylenediamine into a wider range of polymeric materials with tailored properties. Additionally, its use as a catalyst or reagent in novel and sustainable synthetic methodologies is an area ripe for exploration.
Q & A
Q. How is DMPPDA utilized in spectrophotometric sulfate determination?
DMPPDA is a critical reagent in the N,N-dimethyl-p-phenylenediamine spectrophotometric method for sulfate quantification. This method involves reacting sulfate ions with DMPPDA under acidic conditions to form a colored complex, measured at 670 nm. It is standardized for sulfate analysis in alumina matrices (detection range: 0.005%–0.15%) and validated in protocols like GB/T 6609.18-2004 . Researchers must calibrate with certified reference materials and account for matrix interference from ions like nitrate or chloride to ensure accuracy.
Q. What are the primary applications of DMPPDA in hydrogen sulfide (H₂S) detection?
DMPPDA reacts with H₂S in the presence of Fe³⁺ to form methylene blue, enabling spectrophotometric quantification at 670 nm . This method is widely used in environmental and biological studies, such as measuring H₂S in wastewater or tissue homogenates. Key steps include acidification to release H₂S gas, trapping in zinc acetate, and reaction optimization to avoid interference from thiols or organic sulfides.
Q. How should researchers characterize DMPPSA's physical stability during storage?
DMPPDA decomposes at 200–205°C and is light-sensitive. Proper storage requires airtight containers, desiccated conditions, and protection from UV exposure . Pre-experiment verification of purity (e.g., via melting point analysis or HPLC) is critical to prevent degradation-related inaccuracies.
Advanced Research Questions
Q. How can conflicting CAS registry numbers for DMPPDA impact experimental reproducibility?
Discrepancies in CAS numbers (e.g., 536-47-0 vs. 6219-73-4) arise from differences in salt stoichiometry (hemisulfate vs. disulfate). Researchers must confirm the exact compound structure and purity with suppliers, using techniques like mass spectrometry or elemental analysis . Misidentification can lead to erroneous molar calculations or reactivity profiles.
Q. What methodological improvements enhance DMPPDA-based sulfide detection in complex matrices?
Advanced approaches include coupling flow injection analysis (FIA) with catalytic spectrophotometry to improve sensitivity and reduce interference. For example, FIA systems automate reagent mixing and reaction timing, enabling real-time sulfide monitoring in dynamic systems like microbial fermentations . Optimization of Fe³⁺ concentration (0.5–1.0 mM) and pH (2.0–3.0) minimizes background noise .
Q. How do researchers resolve contradictions in DMPPDA's safety data for laboratory protocols?
While DMPPDA is classified as toxic (Brazilian Pharmacopoeia) and hazardous (Catalogue of Hazardous Chemicals), conflicting data exist on carcinogenicity . Rigorous risk assessment should align with institutional guidelines: use fume hoods, wear nitrile gloves, and implement waste neutralization (e.g., oxidation with hypochlorite). Safety protocols must reference updated SDS from authoritative sources like ECHA or CIR .
Q. What strategies validate DMPPDA-derived analytical methods for regulatory compliance?
Method validation requires linearity checks (R² > 0.995), spike-recovery tests (90–110%), and inter-laboratory comparisons. For example, GB/T 6609.18-2004 mandates using certified reference materials (CRMs) for sulfate in alumina to verify precision (±5% RSD) . Cross-validation with ion chromatography or ICP-MS is recommended for high-stakes applications.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
